molecular formula C20H14N2O5 B3478383 2-acetyl-1,4-phenylene diisonicotinate

2-acetyl-1,4-phenylene diisonicotinate

Cat. No.: B3478383
M. Wt: 362.3 g/mol
InChI Key: PGPRMUHGYVCOPT-UHFFFAOYSA-N
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Description

2-Acetyl-1,4-phenylene diisonicotinate is a synthetic aromatic compound characterized by a central 1,4-phenylene backbone substituted with an acetyl group at the 2-position and esterified with isonicotinic acid moieties at the 1- and 4-positions.

Properties

IUPAC Name

[3-acetyl-4-(pyridine-4-carbonyloxy)phenyl] pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O5/c1-13(23)17-12-16(26-19(24)14-4-8-21-9-5-14)2-3-18(17)27-20(25)15-6-10-22-11-7-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPRMUHGYVCOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC(=O)C2=CC=NC=C2)OC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-acetyl-1,4-phenylene diisonicotinate typically involves the reaction of 2-acetyl-1,4-phenylenediamine with isonicotinic acid or its derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-acetyl-1,4-phenylene diisonicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents, leading to the formation of substituted derivatives.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Scientific Research Applications

2-acetyl-1,4-phenylene diisonicotinate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-acetyl-1,4-phenylene diisonicotinate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, leading to its observed effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiourea Derivative: N,N''-(2-Acetyl-1,4-phenylene)bis[N'-[2-(ethenyloxy)ethyl] Thiourea (CAS 140455-27-2)

  • Structural Similarities : Shares the 2-acetyl-1,4-phenylene core but replaces the diisonicotinate ester groups with thiourea and ethenyloxyethyl substituents .
  • Molecular Formula : C₁₈H₂₄N₄O₃S₂ (vs. C₂₀H₁₆N₂O₅ for diisonicotinate, estimated based on structure).
  • Functional Group Impact :
    • Thiourea groups introduce hydrogen-bonding capacity and metal-binding affinity, contrasting with the hydrolytic stability of ester groups in diisonicotinate.
    • Ethenyloxyethyl chains may enhance solubility in polar solvents compared to the aromatic isonicotinate esters.
Property 2-Acetyl-1,4-Phenylene Diisonicotinate (Hypothetical) Thiourea Derivative (CAS 140455-27-2)
Molecular Weight ~364 g/mol 432.54 g/mol
Functional Groups Ester (isonicotinate), Acetyl Thiourea, Ethenyloxyethyl, Acetyl
Solubility Likely low in water (ester dominance) Moderate (polar substituents)
Stability Hydrolytically stable under neutral conditions Prone to thiourea degradation

2-Acetyl-1,1-Pyrroline (2-AP)

  • Structural Contrast : A cyclic amine with an acetyl group, unrelated to the phenylene backbone but sharing an acetyl motif .
  • Volatility : 2-AP is highly volatile and associated with aroma profiles in food science, whereas this compound’s ester groups likely reduce volatility .
  • Detection Methods: 2-AP was identified via HS-GC-IMS in soybean studies, highlighting its suitability for volatile compound analysis—a method less applicable to non-volatile diisonicotinate esters .

Research Findings and Limitations

  • Extraction Methods: HS-GC-IMS effectively identifies volatile analogs like 2-AP but fails to detect non-volatile or thermally labile compounds such as this compound .
  • Functional Group Influence: Ester groups in diisonicotinate likely enhance thermal stability compared to thiourea derivatives, which may degrade under acidic/basic conditions . The acetyl group in both compounds could participate in keto-enol tautomerism, affecting reactivity in coordination chemistry.

Q & A

Basic: What are the recommended laboratory synthesis protocols for 2-acetyl-1,4-phenylene diisonicotinate?

Answer:
The synthesis of this compound typically involves esterification and acetylation steps. A validated approach includes:

  • Step 1 : Reacting 1,4-phenylene diol with isonicotinoyl chloride in anhydrous dimethylformamide (DMF) under nitrogen, catalyzed by 4-dimethylaminopyridine (DMAP), to form the diisonicotinate intermediate .
  • Step 2 : Acetylation using acetyl chloride in dichloromethane (DCM) with triethylamine as a base.
  • Critical parameters : Monitor reaction progress via HPLC (C18 column, UV detection at 254 nm) to ensure >95% purity. Use inert conditions to prevent hydrolysis of ester bonds .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Employ a multi-technique approach:

  • Spectroscopy : Confirm the acetyl and isonicotinate groups via FT-IR (C=O stretch at ~1740 cm⁻¹) and ¹³C NMR (peaks at δ 170–175 ppm for ester carbonyls) .
  • Chromatography : Use reverse-phase HPLC with a gradient elution (acetonitrile/water + 0.1% TFA) to quantify impurities.
  • Mass spectrometry : High-resolution ESI-MS (expected [M+H]⁺ at m/z 425.12) validates molecular weight .

Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Answer:
Discrepancies often arise from structural analogs or assay conditions. Mitigation strategies include:

  • Standardized bioassays : Use uniform cell lines (e.g., HEK293 for receptor-binding studies) and control for solvent effects (e.g., DMSO ≤0.1% v/v).
  • Structure-activity relationship (SAR) mapping : Compare substituent effects (e.g., acetyl vs. propionyl groups) using molecular docking simulations (AutoDock Vina) to identify critical binding interactions .
  • Meta-analysis : Cross-reference data from ToxCast or ChEMBL to contextualize outliers .

Advanced: What methodologies are optimal for assessing the environmental fate of this compound?

Answer:
Focus on OECD Guidelines 106 (adsorption-desorption) and 307 (soil degradation):

  • Adsorption coefficient (Kd) : Measure using batch equilibrium tests with three soil types (pH 4.5–8.0). Calculate log Koc (organic carbon-normalized) to predict mobility .
  • Photodegradation : Expose aqueous solutions to UV-C light (254 nm) and quantify degradation products via LC-MS/MS.
  • Ecotoxicity : Use Daphnia magna 48-hour immobilization assays (EC50 thresholds per EPA 821-R-02-012) .

Basic: What safety protocols are critical when handling this compound?

Answer:
Refer to GHS-compliant guidelines:

  • PPE : Nitrile gloves, lab coat, and safety goggles (EN166 standard).
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (TLV-TWA: 5 mg/m³).
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How can computational modeling optimize the design of this compound derivatives for drug delivery?

Answer:
Apply in silico tools:

  • QSAR modeling : Use MOE or Schrödinger to predict logP (target ≤3.5) and polar surface area (<140 Ų) for blood-brain barrier penetration.
  • MD simulations : Analyze stability in lipid bilayers (GROMACS) to assess passive diffusion efficiency.
  • ADMET prediction : Leverage SwissADME or ADMETLab 2.0 to screen for CYP450 inhibition risks .

Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?

Answer:

  • Solid-phase extraction (SPE) : Use C18 cartridges for environmental water samples (recovery >85%).
  • Detection : UPLC-PDA (220 nm) with a limit of quantification (LOQ) of 0.1 µg/mL.
  • Internal standards : Deuterated analogs (e.g., ²H₅-labeled compound) minimize matrix effects .

Advanced: How can researchers validate the thermal stability of this compound under storage conditions?

Answer:

  • TGA/DSC : Perform thermogravimetric analysis (heating rate 10°C/min, N₂ atmosphere) to identify decomposition onset (>200°C).
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor purity via HPLC.
  • Degradation kinetics : Apply Arrhenius equations to extrapolate shelf life at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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